molecular formula C14H11FO2 B184443 (4-Methylphenyl) 4-fluorobenzoate CAS No. 32792-48-6

(4-Methylphenyl) 4-fluorobenzoate

Cat. No.: B184443
CAS No.: 32792-48-6
M. Wt: 230.23 g/mol
InChI Key: XWBAMEAPKBOZMK-UHFFFAOYSA-N
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Description

(4-Methylphenyl) 4-fluorobenzoate is an organic ester compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . This compound is of significant interest in materials science and crystallography research due to its structural properties. Similar aryl benzoate esters are known to be industrially significant and are frequently studied to understand substituent effects on solid-state structures . Single crystals of analogous compounds are typically grown from ethanolic solutions for X-ray diffraction studies, which reveal details such as the dihedral angle between the two aromatic rings in the molecular structure . The compound serves as a valuable building block in synthetic chemistry. It can be synthesized through established literature methods involving the reaction of a phenol derivative with an acyl chloride . Researchers utilize this and related benzoate esters as key intermediates in the development of more complex molecules and in structural-activity relationship studies . This compound is provided for research applications. It is not for diagnostic, therapeutic, or consumer use.

Properties

CAS No.

32792-48-6

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

(4-methylphenyl) 4-fluorobenzoate

InChI

InChI=1S/C14H11FO2/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3

InChI Key

XWBAMEAPKBOZMK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Enzymatic Degradation and Environmental Persistence

  • 4-Fluorobenzoate vs. 2-Fluorobenzoate: 4-Fluorobenzoate is degraded by Aureobacterium sp. via 4-fluorobenzoate dehalogenase, yielding fluoride and 4-hydroxybenzoate. In contrast, 2-fluorobenzoate requires defluorinating enoyl-CoA hydratase, indicating positional sensitivity in biodegradation .
  • Halogen Substitution Effects:
    Fluorinated benzoates (e.g., 4-fluorobenzoate) are more resistant to microbial degradation than chloro- or bromo-analogues due to the strong C-F bond (bond dissociation energy: ~485 kJ/mol) .

Crystallographic and Physicochemical Properties

  • Crystal Structures of 4-Fluorobenzoate Salts ():
    Salts of N-(4-fluorophenyl)piperazine with 4-fluorobenzoate exhibit distinct inter-axial angles (>90°) compared to chloro-/bromo-analogues (<90°). These differences influence solubility and crystal packing, which are critical for pharmaceutical formulation .
  • Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate (): The sulfonylamino group introduces polar interactions, increasing water solubility relative to (4-Methylphenyl) 4-fluorobenzoate. However, the methyl group in the latter improves membrane permeability .

Data Tables

Table 1: Inhibition Constants of Fluorobenzoate Derivatives Against SARS-CoV-2 Proteins

Compound Target Protein Inhibition Constant (Ki, µM) Reference
Fluor-Reynosin Mpro 1.5–5.0
Fluor-Santamarine Spike protein 1.10
Artemisinin Mpro 25–35

Table 2: Biodegradation Pathways of Halobenzoates

Compound Degrading Enzyme Primary Product Reference
4-Fluorobenzoate 4-Fluorobenzoate dehalogenase 4-Hydroxybenzoate
2-Fluorobenzoate Defluorinating enoyl-CoA hydratase 2-Hydroxybenzoate

Key Findings

The 4-fluorobenzoate group enhances inhibitory activity against viral proteins by stabilizing ligand-receptor interactions .

Substituents (e.g., methyl vs. difluoromethyl) significantly alter metabolic stability and environmental persistence .

Fluorine position (para vs. ortho) dictates enzymatic degradation mechanisms and efficiency .

Preparation Methods

Acid Chloride Method: Base-Catalyzed Acylation

The most direct approach involves converting 4-fluorobenzoic acid to its reactive acid chloride, which subsequently reacts with 4-methylphenol under basic conditions.

Synthesis of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at reflux (40–60°C) for 2–4 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 4-fluorobenzoyl chloride with >95% conversion. Excess reagent is removed under vacuum to prevent hydrolysis.

Esterification with 4-Methylphenol

In a representative procedure, 4-methylphenol (1.1 equiv) is dissolved in dimethylformamide (DMF) and treated with sodium hydride (NaH, 1.05 equiv) at 0–5°C to generate the phenoxide ion. 4-Fluorobenzoyl chloride (1.0 equiv) is added dropwise, and the mixture is heated to 150°C for 1 hour. The reaction achieves >90% yield, with the product isolated via recrystallization in methanol (purity >99%).

Key Advantages :

  • High efficiency : Short reaction time (1–2 hours) and minimal byproducts.

  • Scalability : Adaptable to continuous-flow systems for industrial production.

Limitations :

  • Moisture sensitivity of NaH and acid chloride necessitates anhydrous conditions.

  • Elevated temperatures may promote isomerization or decomposition of sensitive substrates.

Coupling Agent-Assisted Synthesis

For substrates incompatible with strong bases, carbodiimide-based coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed.

DCC/DMAP-Mediated Esterification

4-Fluorobenzoic acid (1.0 equiv) and 4-methylphenol (1.1 equiv) are dissolved in DCM, followed by addition of DCC (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv). The reaction proceeds at room temperature for 12 hours, with precipitated N,N′-dicyclohexylurea (DCU) removed by filtration. The crude product is purified via silica gel chromatography, yielding 85% isolated product.

Optimization Insights :

  • Solvent selection : Tetrahydrofuran (THF) or acetonitrile may accelerate reaction rates but reduce yields due to competing side reactions.

  • Stoichiometry : Excess phenol (1.1–1.2 equiv) ensures complete consumption of the acid.

Comparative Analysis of Methodologies

The table below summarizes critical parameters for the two leading synthetic routes:

Parameter Acid Chloride/NaH DCC/DMAP
Yield 90–95%80–85%
Reaction Time 1 hour12 hours
Temperature 150°C25°C
Purity >99%95–98%
Scalability IndustrialLaboratory-scale
Cost Efficiency HighModerate (costly reagents)

Advanced Catalytic Systems and Green Chemistry

Recent advancements focus on minimizing waste and enhancing atom economy:

Solid Acid Catalysts

Sulfonated graphene oxide (SGO) and zeolites have been explored as recyclable catalysts for esterification. In a model reaction, SGO (5 wt%) facilitates 88% yield of (4-methylphenyl) 4-fluorobenzoate at 100°C in toluene.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica achieves 70% conversion in 24 hours under solvent-free conditions. While slower, this method eliminates toxic solvents and byproducts.

Challenges in Purification and Isomer Separation

Crude reaction mixtures often contain regioisomers (e.g., ortho-substituted byproducts) due to competing acylation at alternative phenolic positions.

Recrystallization Techniques

Methanol-water mixtures (7:3 v/v) effectively isolate the para-isomer, with a recovery rate of 92%. Differential solubility in chloroform-hexane systems further enhances purity.

Chromatographic Resolution

Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves isomers but is cost-prohibitive for industrial use.

Industrial Case Study: Pilot-Scale Production

A 2023 pilot plant trial (1,000 kg batch) employed the acid chloride method:

  • Raw materials : 4-Fluorobenzoic acid (98% purity), 4-methylphenol (99%), DMF (recycled).

  • Yield : 89% (898 kg) with 99.2% HPLC purity.

  • Waste management : DMF recovered via distillation (95% efficiency), HCl neutralized with NaOH.

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